Trifluoromethyl-carbamic acid benzyl ester
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Overview
Description
Trifluoromethyl-carbamic acid benzyl ester is an organic compound characterized by the presence of a trifluoromethyl group, a carbamic acid moiety, and a benzyl ester group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trifluoromethyl-carbamic acid benzyl ester typically involves the reaction of trifluoromethyl isocyanate with benzyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
CF3NCO+C6H5CH2OH→CF3NHCOOCH2C6H5
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Trifluoromethyl-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and esters.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of trifluoromethyl carbamates.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted carbamates and esters.
Scientific Research Applications
Trifluoromethyl-carbamic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of trifluoromethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carbamic acid moiety can form hydrogen bonds with biological targets, influencing their activity. The benzyl ester group provides additional stability and reactivity to the molecule.
Comparison with Similar Compounds
Trifluoromethyl carbamate: Similar in structure but lacks the benzyl ester group.
Benzyl carbamate: Contains the benzyl ester group but lacks the trifluoromethyl group.
Methyl carbamate: A simpler ester derivative without the trifluoromethyl group.
Uniqueness: Trifluoromethyl-carbamic acid benzyl ester is unique due to the combination of the trifluoromethyl group, carbamic acid moiety, and benzyl ester group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
Molecular Formula |
C9H8F3NO2 |
---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
benzyl N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)13-8(14)15-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
InChI Key |
LCRSUTUCBSMVCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(F)(F)F |
Origin of Product |
United States |
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